2-Bromo-6-nitro-3-propoxypyridine chemical properties
2-Bromo-6-nitro-3-propoxypyridine chemical properties
The following technical guide details the chemical properties, reactivity profile, and synthetic utility of 2-Bromo-6-nitro-3-propoxypyridine . This document is structured for medicinal chemists and process scientists utilizing this scaffold in drug discovery, particularly for kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1]
CAS: Not widely listed; Analogous to 2-Bromo-3-methoxy-6-nitropyridine (CAS: 76066-07-4)
Molecular Formula: C
Part 1: Structural Analysis & Electronic Properties
The utility of 2-Bromo-6-nitro-3-propoxypyridine lies in its highly functionalized "push-pull" electronic system.[1] It serves as a trifunctional scaffold, offering three distinct vectors for chemical modification.[1]
Electronic Architecture
The molecule is defined by the interplay of three substituents on the electron-deficient pyridine core:
-
C2-Bromine (Electrophilic Handle): Positioned
to the ring nitrogen and meta to the nitro group. The inductive withdrawal from the adjacent nitrogen ( effect) activates this position for Nucleophilic Aromatic Substitution (S Ar). -
C3-Propoxy (Electron Donor): The alkoxy group exerts a
(mesomeric) effect. While generally activating for electrophilic attack, in this specific scaffold, its primary role is steric modulation and solubility enhancement.[1] It creates a "hydrophobic shelf" adjacent to the C2 reaction center. -
C6-Nitro (Strong Acceptor): This group strongly deactivates the ring toward electrophilic attack but significantly enhances the electrophilicity of the C2 position via long-range inductive effects. It also serves as a latent amine precursor.
Visualization: Reactivity Hotspots
The following diagram illustrates the electronic pressures and resulting reactivity vectors.
Caption: Reactivity mapping of the scaffold. The C6-Nitro group electronically activates the C2-Bromine for displacement, while the C3-Propoxy group remains inert under standard coupling conditions.[1]
Part 2: Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution (S Ar)
The most dominant reaction pathway is the displacement of the C2-Bromine by nucleophiles (amines, thiols, alkoxides).[1]
-
Mechanism: The reaction proceeds via a Meisenheimer complex.[2][3] The transition state is stabilized by the electron-withdrawing nitro group at C6 and the ring nitrogen.[1]
-
Regioselectivity: Attack occurs exclusively at C2. The C6-nitro group is technically a leaving group, but the C2-Br bond is significantly more labile due to the bond dissociation energy and the specific orbital alignment with the ring nitrogen.[1]
Protocol: S
Ar Displacement with Primary Amines
Objective: Synthesis of 2-amino-6-nitro-3-propoxypyridine derivatives.
-
Preparation: In a dry reaction vial, dissolve 2-Bromo-6-nitro-3-propoxypyridine (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).
-
Reagents: Add DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) followed by the target primary amine (1.2 equiv).
-
Reaction:
-
Standard Amines: Stir at 60°C for 4–6 hours.
-
Sterically Hindered Amines: Increase temperature to 90°C (if using DMF) or use microwave irradiation (100°C, 30 min).
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na
SO . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a bright yellow/orange solid due to the nitro-amine conjugation.[1]
Palladium-Catalyzed Cross-Coupling
The C2-Br bond is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Challenge: The C6-nitro group can poison certain Pd catalysts or undergo competitive reduction if harsh reducing conditions are used.
-
Solution: Use phosphine ligands that facilitate rapid oxidative addition (e.g., XPhos, SPhos) and mild bases.[1]
Protocol: Suzuki-Miyaura Coupling
Objective: Installation of an aryl/heteroaryl group at C2.
-
System: Charge a flask with 2-Bromo-6-nitro-3-propoxypyridine (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(dppf)Cl
·DCM (5 mol%). -
Solvent: Add degassed Dioxane/Water (4:1 ratio).
-
Base: Add Cs
CO (2.0 equiv). -
Conditions: Heat to 80°C under N
for 2–4 hours. -
Note: Avoid strong reducing environments to preserve the nitro group.
Nitro Group Reduction
Post-functionalization at C2, the C6-nitro group can be reduced to an amine, unlocking the C6 position for amide coupling or urea formation.[1]
-
Method A (Chemoselective): Iron powder (Fe) in NH
Cl/EtOH/H O. This preserves the C2-Br (if it hasn't been reacted yet) and the C3-Propoxy ether. -
Method B (Hydrogenation): H
(1 atm), Pd/C (10%). Caution: This may cause hydrodebromination (cleavage of C2-Br) if the bromine is still present.
Part 3: Synthesis & Physical Properties
Synthetic Pathway
If the specific building block is not commercially available, it is synthesized via the nitration of the alkoxy-pyridine precursor.[1]
Caption: Retrosynthetic logic. The propoxy group directs nitration to the para-position (C6) relative to itself, reinforcing the natural alpha-directing effect of the pyridine nitrogen.[1]
Physical Properties Data Table
Note: Values are predicted based on structural analogs (e.g., 2-Bromo-3-methoxy-6-nitropyridine) and standard physicochemical modeling.[1]
| Property | Value (Predicted/Typical) | Experimental Note |
| Physical State | Yellow crystalline solid | Nitro-pyridines are characteristically colored. |
| Melting Point | 75°C – 85°C | Lower than hydroxy analogs due to propyl chain. |
| Solubility | High: DCM, EtOAc, DMSO | Propoxy group aids organic solubility.[1] |
| LogP | ~2.3 | Moderate lipophilicity; suitable for CNS drugs. |
| Stability | Stable at RT | Store away from light; Nitro groups can be photosensitive. |
Part 4: Safety & Handling (MSDS Summary)
-
Hazards: Like many nitro-aromatics, this compound should be treated as potentially mutagenic and toxic if inhaled or absorbed.[1]
-
Reactivity: Avoid contact with strong reducing agents (hydrazines, metal hydrides) unless reduction is intended.
-
Skin/Eye: Irritant.[4][5] The propoxy chain increases lipophilicity, potentially enhancing skin absorption.[1]
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (NO
generation).
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. (Analogous reactivity patterns for 2-bromo-6-substituted pyridines).
-
PubChem. 2-Bromo-3-methoxy-6-nitropyridine (Compound Summary). National Center for Biotechnology Information.
-
Makosza, M., & Wojciechowski, K. Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry.[1] Chemical Reviews, 2004.[1] (Mechanistic grounding for S
Ar in nitropyridines). -
Sigma-Aldrich. 2-Bromo-6-chloro-3-nitropyridine Safety Data Sheet. (Safety grounding for halo-nitro-pyridines).
Sources
- 1. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-methoxy-6-nitropyridine | C6H5BrN2O3 | CID 12692873 - PubChem [pubchem.ncbi.nlm.nih.gov]
